[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
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Overview
Description
[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine atom and a methyl-imidazole moiety attached to a phenyl ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl triflate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols, alcohols
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole derivatives have shown promise in treating various conditions, including infections and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another imidazole derivative with different substituents.
2-Methyl-1H-imidazo[4,5-c]quinoline: A compound with a similar imidazole core but different functional groups.
Uniqueness
What sets [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine apart is the presence of both a fluorine atom and a methyl-imidazole moiety. This combination provides unique chemical properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-10(12)6-9(11)7-13/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIKDPSPZVNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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